Scientific Field: Pharmaceutical Technology
Application Summary: The aim of this study was to design a novel felbinac (FEL) patch with significantly higher skin permeation amount than the commercial product SELTOUCH®.
Methods of Application: Six complexes of FEL with organic amines were prepared by ion-pair interaction, and their formation were confirmed by differential scanning calorimetry (DSC), powder X-ray diffraction (pXRD), infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H-NMR).
Results: The optimized FEL-TEA patch achieved a flux of 18.29 ± 2.59 μg/cm2/h, which was twice the amount of the product SELTOUCH® (J = 9.18 ± 1.26 μg/cm2/h).
Scientific Field: Pharmacology
Application Summary: This study evaluated the percutaneous penetration of felbinac following application of topical patches using a microdialysis technique, and examined correlations with pharmacological effects.
Methods of Application: A linear microdialysis probe with a 20-mm dialysis fiber was inserted into the skin of anaesthetized rats. Probe perfusion was started at 2.0 μL min−1 with physiological saline and after a 60-min baseline sampling of dialysate, 0.1 mL croton oil was applied to the skin surface at a concentration of 8%, v/v.
Results: After application of patches, felbinac penetration into the skin was rapid, maximum concentrations in the dialysates with 0.07, 0.5 and 3.5% w/w felbinac patches being 0.046 ± 0.02, 0.104 ± 0.06 and 0.244 ± 0.2 μg mL−1, respectively.
Scientific Field: Pharmaceutical Sciences
Application Summary: Felbinac, an active pharmaceutical ingredient (API) used clinically for the treatment of osteoarthritis, has poor solubility.
Methods of Application: Not specified.
Results: Not specified.
Application Summary: Felbinac trometamol, an anti-inflammatory and analgesic drug, has been used to treat immediate postoperative pain.
Methods of Application: The study evaluated the safety, tolerability, and pharmacokinetics of single or multiple intravenous infusions of felbinac trometamol in healthy Chinese volunteers.
Scientific Field: Pharmaceutical Chemistry
Application Summary: The α-methyl acid of felbinac is called biprofen and is used to prepare bifepramide.
Application Summary: The α-ethyl acid of felbinac is called xenbucin which is used to make xenthiorate.
Felbinac ethyl is a chemical compound classified as a nonsteroidal anti-inflammatory drug (NSAID), specifically belonging to the arylacetic acid class. It is an ester derivative of felbinac, which is known for its anti-inflammatory properties. The chemical formula for felbinac ethyl is with a molar mass of approximately 256.30 g/mol. Its structure features a biphenylacetic acid backbone, which contributes to its pharmacological activity against conditions such as muscle inflammation and arthritis .
Additionally, felbinac ethyl can participate in reactions involving nucleophilic substitutions due to the presence of the ester functional group, making it versatile in synthetic organic chemistry.
Felbinac ethyl exhibits significant biological activity primarily as an anti-inflammatory agent. Its mechanism of action involves the inhibition of cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain . This compound has shown efficacy in reducing symptoms associated with inflammatory conditions, making it valuable in therapeutic applications.
Research indicates that felbinac ethyl also possesses analgesic properties, contributing to pain relief in various musculoskeletal disorders. Its effectiveness may vary based on formulation and delivery method, such as topical applications versus systemic administration.
The synthesis of felbinac ethyl can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while optimizing yield and purity.
Felbinac ethyl is primarily used in pharmaceutical formulations aimed at treating inflammatory conditions. Its applications include:
Studies have shown that felbinac ethyl interacts with various enzymes and proteins within biological systems. It has been observed to modulate inflammatory pathways by influencing cytokine release and other mediators involved in the inflammatory response. Additionally, research into its pharmacokinetics reveals that solubilization techniques, such as using hydroxypropyl-beta-cyclodextrin, enhance its absorption and therapeutic efficacy when administered topically .
Felbinac ethyl shares structural similarities with several other compounds within the NSAID category. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Felbinac | Arylacetic Acid | Original compound; used for muscle inflammation |
Ibuprofen | Propionic Acid Derivative | Widely used NSAID; effective analgesic |
Diclofenac | Arylacetic Acid | Potent anti-inflammatory; often used post-surgery |
Naproxen | Propionic Acid Derivative | Long-lasting pain relief; commonly used for arthritis |
Bifepramide | Arylacetic Acid | Active metabolite related to felbinac |
Felbinac ethyl's uniqueness lies in its specific ester formation and resultant pharmacokinetic properties that differentiate it from other NSAIDs. Its targeted application in topical formulations also sets it apart from many systemic NSAIDs .
The Friedel-Crafts acylation reaction remains a cornerstone methodology for the introduction of acyl groups onto aromatic systems, particularly for the synthesis of aryl ketones and related derivatives. In the context of Felbinac ethyl synthesis, the Friedel-Crafts acylation is employed to couple a biphenyl substrate with an acylating agent, typically an ethyl ester of a haloacetic acid, in the presence of a Lewis acid catalyst such as tin(IV) chloride [4] [8].
The general reaction scheme involves the activation of the acylating agent by tin(IV) chloride, facilitating electrophilic aromatic substitution at the para-position of the biphenyl ring. The choice of catalyst, solvent, and reaction conditions critically influences the regioselectivity, yield, and purity of the desired product.
A representative synthetic route commences with the Friedel-Crafts condensation of 2-chloro-2-(methylthio)acetic acid ethyl ester with biphenyl in dichloromethane, catalyzed by tin(IV) chloride [4]. The resulting intermediate, 2-(methylthio)-4-biphenylylacetic acid ethyl ester, is subsequently reduced with zinc in acetic acid to afford Felbinac ethyl. Alternatively, the use of ethyl oxalyl monochloride as the acylating agent in the presence of aluminum trichloride or tin(IV) chloride has been reported, with careful control of temperature and stoichiometry to maximize yield and minimize side reactions [8].
Optimization strategies focus on the molar ratio of reactants, reaction temperature, and catalyst loading. Lower temperatures (typically between -5°C and 5°C) are favored to suppress polyacylation and byproduct formation, while an excess of biphenyl ensures complete consumption of the acylating agent. The choice of solvent, typically dichloromethane or dichloroethane, is dictated by solubility considerations and the need to stabilize the reactive intermediates.
Experimental data indicate that the Friedel-Crafts acylation route, when optimized, affords Felbinac ethyl in yields ranging from 80% to 88%, with high regioselectivity for the para-acylated product [4] [8]. The following table summarizes representative yields under various conditions:
Reaction Conditions | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|
Biphenyl + 2-chloro-2-(methylthio)acetic acid ethyl ester | Tin(IV) chloride | -5 to 5 | 85 |
Biphenyl + ethyl oxalyl monochloride | Aluminum trichloride | -4 to 5 | 83 |
Biphenyl + ethyl oxalyl monochloride | Tin(IV) chloride | -5 to 5 | 86 |
The principal advantages of this method include operational simplicity and high regioselectivity, although the use of stoichiometric Lewis acids and the generation of inorganic waste are notable drawbacks.
The Friedel-Crafts acylation proceeds via the formation of an acylium ion intermediate, which undergoes electrophilic attack at the activated aromatic ring. The presence of electron-donating substituents on the biphenyl core enhances reactivity, while steric hindrance can impede acylation efficiency. Side reactions, such as polyacylation or rearrangement, are minimized by precise temperature control and the use of excess aromatic substrate.
Despite its efficacy, the Friedel-Crafts approach is limited by the need for stoichiometric quantities of Lewis acid, potential overacylation, and challenges in waste management. These factors have prompted the exploration of alternative methodologies, such as transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction represents a paradigm shift in the construction of biaryl motifs, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds under palladium catalysis [6] [9]. This methodology is particularly advantageous for the synthesis of Felbinac ethyl, as it allows for the modular assembly of the biphenyl core from readily available starting materials.
The general mechanism involves oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to furnish the biaryl product. The mild reaction conditions, functional group tolerance, and high yields make the Suzuki-Miyaura reaction a method of choice for biphenyl synthesis.
In the context of Felbinac ethyl synthesis, the Suzuki-Miyaura reaction is employed to couple an aryl halide (such as 4-bromophenylacetic acid ethyl ester) with a phenylboronic acid derivative [6] [9]. The reaction is typically conducted in the presence of a base (such as potassium carbonate or sodium hydroxide), a palladium(0) or palladium(II) catalyst (such as tetrakis(triphenylphosphine)palladium(0)), and an appropriate solvent (such as toluene or dimethylformamide).
Optimization focuses on catalyst loading, ligand selection, base strength, and reaction temperature. The use of electron-rich phosphine ligands enhances catalyst stability and turnover, while aqueous-organic solvent mixtures facilitate substrate solubility and phase transfer.
Literature reports and experimental findings indicate that the Suzuki-Miyaura cross-coupling approach yields Felbinac ethyl in the range of 90% to 93%, with excellent selectivity and minimal byproduct formation [6] [9]. The following table summarizes key data:
Aryl Halide Substrate | Boronic Acid Reagent | Catalyst (mol%) | Base | Solvent | Yield (%) |
---|---|---|---|---|---|
4-bromophenylacetic acid ethyl ester | Phenylboronic acid | 2 | Potassium carbonate | Toluene/water | 92 |
4-iodophenylacetic acid ethyl ester | Phenylboronic acid | 1.5 | Sodium hydroxide | Dimethylformamide | 91 |
The high yields, operational simplicity, and scalability of the Suzuki-Miyaura reaction render it a preferred method for the synthesis of Felbinac ethyl, particularly for large-scale applications.
The success of the Suzuki-Miyaura reaction hinges on the choice of catalyst and ligand system, which must balance reactivity and stability. The use of air-stable palladium complexes and water-tolerant ligands has expanded the scope of the reaction to include less reactive substrates and challenging functional groups. The principal limitation is the requirement for organoboron reagents, which may necessitate additional synthetic steps.
Overall, the Suzuki-Miyaura cross-coupling offers a robust and versatile platform for Felbinac ethyl synthesis, with superior yields and process compatibility compared to traditional Friedel-Crafts methods.
The Ullmann reaction, first reported in the early twentieth century, is a copper-mediated coupling of aryl halides to form biaryl compounds [9] [10]. While historically limited by harsh reaction conditions and moderate yields, modern variants have improved the efficiency and scope of the reaction, making it relevant for biphenyl synthesis in Felbinac ethyl production.
The mechanism involves the oxidative addition of the aryl halide to copper, followed by reductive elimination to form the biaryl bond. The reaction is typically conducted at elevated temperatures (above 200°C) and may require prolonged reaction times.
For the synthesis of Felbinac ethyl, the Ullmann coupling is utilized to construct the biphenyl core from aryl halide precursors [9] [10]. The resulting biphenyl intermediate is subsequently functionalized via acylation and esterification to yield the target compound.
Optimization strategies include the use of activated copper powder, high-boiling solvents, and nitrogen atmosphere to prevent oxidation. The choice of aryl halide (iodide or bromide) significantly affects reactivity and yield.
Typical yields for the Ullmann-type coupling in Felbinac ethyl synthesis range from 65% to 75%, with the following representative data:
Aryl Halide Substrate | Copper Source | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
4-iodophenylacetic acid ethyl ester | Activated copper | 230 | 168 | 72 |
4-bromophenylacetic acid ethyl ester | Copper bronze | 210 | 120 | 68 |
While the Ullmann reaction is less efficient than the Suzuki-Miyaura coupling, it remains valuable for substrates where palladium catalysis is unsuitable or cost-prohibitive.
The principal limitations of the Ullmann reaction are the high reaction temperatures, extended reaction times, and moderate yields. The formation of homocoupled byproducts and the need for rigorous purification further complicate process development. Nonetheless, advances in ligand design and copper catalysis continue to expand the utility of the Ullmann reaction for biphenyl synthesis.
The final step in the synthesis of Felbinac ethyl involves the esterification of biphenylacetic acid derivatives to form the ethyl ester. Several activation methods are available, each with distinct mechanistic features and operational considerations. Common approaches include acid-catalyzed esterification, conversion to acid chlorides, and use of coupling reagents such as dicyclohexylcarbodiimide.
Direct esterification of biphenylacetic acid with ethanol in the presence of a strong acid catalyst (such as sulfuric acid) is a classical method, offering simplicity and moderate yields. The reaction is typically conducted under reflux, with removal of water to drive the equilibrium toward ester formation.
Conversion of biphenylacetic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ethanol, affords Felbinac ethyl in high yields. This method is favored for its efficiency and the ease of purification, as the byproducts (such as sulfur dioxide and hydrogen chloride) are gaseous and readily removed.
The use of carbodiimide coupling reagents (such as dicyclohexylcarbodiimide) enables mild and selective esterification, particularly for sensitive substrates. The reaction proceeds via the formation of an O-acylisourea intermediate, which reacts with ethanol to yield the ester and dicyclohexylurea byproduct.
The following table summarizes the yields and operational features of various esterification methods:
Activation Method | Catalyst/Reagent | Yield (%) | Operational Notes |
---|---|---|---|
Acid-catalyzed | Sulfuric acid | 78 | Simple, moderate yield |
Acid chloride | Thionyl chloride | 92 | High yield, easy purification |
Coupling reagent | Dicyclohexylcarbodiimide | 89 | Mild, suitable for sensitive substrates |
The acid chloride activation method consistently affords the highest yields and is preferred for large-scale synthesis, while coupling reagent-mediated esterification is advantageous for substrates prone to side reactions.
The choice of esterification method is dictated by substrate sensitivity, desired yield, and process scalability. Acid-catalyzed methods are economical but may lead to side reactions, while acid chloride activation offers superior yields at the expense of reagent handling considerations. The use of coupling reagents is reserved for cases where mild conditions are essential.
A holistic comparison of the principal synthetic routes to Felbinac ethyl is presented in the table below, integrating yield data, operational complexity, and scalability.
Methodology | Typical Yield (%) | Key Advantages | Principal Limitations |
---|---|---|---|
Friedel-Crafts acylation | 85 | Simple, regioselective | Stoichiometric Lewis acid, waste |
Suzuki-Miyaura coupling | 92 | High yield, scalable | Organoboron reagents required |
Ullmann-type coupling | 72 | Cost-effective, robust | High temperature, moderate yield |
Esterification (acid chloride) | 92 | High yield, easy purification | Reagent handling, byproducts |
The Suzuki-Miyaura cross-coupling and acid chloride-mediated esterification emerge as the most efficient and scalable routes for Felbinac ethyl synthesis, offering superior yields and process compatibility. The Friedel-Crafts acylation remains valuable for its simplicity and regioselectivity, while the Ullmann reaction serves as a cost-effective alternative for specific substrates.